4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine 4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549010-79-7
VCID: VC11837613
InChI: InChI=1S/C16H20N8S/c1-11-19-14-12(10-18-22(14)2)15(20-11)24-8-6-23(7-9-24)13-4-5-17-16(21-13)25-3/h4-5,10H,6-9H2,1-3H3
SMILES: CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NC(=NC=C4)SC
Molecular Formula: C16H20N8S
Molecular Weight: 356.5 g/mol

4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine

CAS No.: 2549010-79-7

Cat. No.: VC11837613

Molecular Formula: C16H20N8S

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine - 2549010-79-7

Specification

CAS No. 2549010-79-7
Molecular Formula C16H20N8S
Molecular Weight 356.5 g/mol
IUPAC Name 1,6-dimethyl-4-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C16H20N8S/c1-11-19-14-12(10-18-22(14)2)15(20-11)24-8-6-23(7-9-24)13-4-5-17-16(21-13)25-3/h4-5,10H,6-9H2,1-3H3
Standard InChI Key NRWUIZBHSMSYBK-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NC(=NC=C4)SC
Canonical SMILES CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NC(=NC=C4)SC

Introduction

Structural Overview

The compound 4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine belongs to the class of heterocyclic compounds featuring a pyrazolo[3,4-d]pyrimidine core. This structure is characterized by:

  • A pyrazolo[3,4-d]pyrimidine scaffold with two methyl substitutions at positions 1 and 6.

  • A piperazine ring attached to position 4 of the pyrazolo[3,4-d]pyrimidine.

  • A methylsulfanyl group at position 2 of the pyrimidine ring.

These structural features suggest potential biological activity due to the presence of heteroatoms (nitrogen and sulfur) and aromaticity within the molecular framework.

Synthesis Pathway

The synthesis of compounds related to pyrazolo[3,4-d]pyrimidines typically involves multi-step reactions, including cyclization and functional group modifications. Although specific synthesis protocols for this compound were not directly available in the reviewed literature, related methods include:

  • Cyclization of precursors like amino-pyrazoles with suitable aldehydes or nitriles under acidic or basic conditions.

  • Functionalization at specific positions (e.g., methylation or sulfanylation) using reagents like methyl iodide or thiols.

  • Coupling reactions to introduce piperazine derivatives via nucleophilic substitution.

For example:
Pyrazole + Aldehyde/NitrileCyclizationPyrazolopyrimidine Derivative\text{Pyrazole + Aldehyde/Nitrile} \xrightarrow{\text{Cyclization}} \text{Pyrazolopyrimidine Derivative}

Analytical Characterization

The characterization of such compounds is typically performed using advanced analytical techniques:

TechniqueKey Findings
NMR SpectroscopyIdentifies chemical shifts for protons and carbons in functional groups.
Mass SpectrometryConfirms molecular weight and fragmentation patterns.
IR SpectroscopyDetects functional groups like C=N, C-S, and aromatic rings.
X-ray CrystallographyProvides precise molecular geometry and bond lengths/angles.

For example, studies on related pyrazolopyrimidines have shown distinct NMR peaks for methyl groups (~3 ppm) and aromatic protons (~7–8 ppm) .

Biological Activity

Compounds containing the pyrazolo[3,4-d]pyrimidine core exhibit diverse pharmacological properties:

  • Antimicrobial Activity: Several derivatives have demonstrated significant activity against bacterial and fungal strains due to their ability to interact with microbial enzymes .

  • Anticancer Potential: Pyrazolopyrimidines are known to inhibit kinases such as EGFR, which is critical in cancer cell proliferation .

  • Antimalarial Applications: Related compounds have shown efficacy in targeting parasitic enzymes .

The substitution patterns (e.g., piperazine and methylsulfanyl groups) could enhance binding affinity to biological targets by improving hydrophobic interactions or electronic effects.

Potential Applications

Given its structural similarity to bioactive pyrazolopyrimidines, this compound may find applications in:

  • Drug Development: As a lead molecule for designing inhibitors of kinases or microbial enzymes.

  • Material Science: Its heterocyclic framework could be explored for optoelectronic properties.

Comparative Data Table

Below is a comparison of key features between similar pyrazolopyrimidine derivatives:

PropertyCompound A (Ref )Compound B (Ref )Target Compound
Core StructurePyrazolo[3,4-d]pyrimidinePyrazolo[3,4-d]pyrimidinePyrazolo[3,4-d]pyrimidine
SubstituentsPhenyl groupFluoroaryl groupPiperazine + Methylsulfanyl
Biological TargetAntimicrobial enzymesEGFR kinaseLikely antimicrobial or anticancer
Analytical Techniques UsedNMR, IRNMR, X-rayNMR, Mass Spec (hypothetical for target)

Research Gaps and Future Directions

While much is known about pyrazolopyrimidines in general:

  • Specific studies on 4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine are lacking.

  • Further research should focus on:

    • Optimizing synthetic routes for higher yields.

    • Evaluating its pharmacokinetics and toxicity profiles.

    • Exploring its potential as a scaffold for drug discovery.

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